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Compound of Interest

Compound Name: 4,5-Dimethylnonane

Cat. No.: B094112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

stereoselective synthesis of the four stereoisomers of 4,5-dimethylnonane: (4R,5S), (4S,5R),

(4R,5R), and (4S,5S). These protocols are based on well-established and reliable

methodologies in asymmetric synthesis, primarily utilizing Evans chiral auxiliaries and

substrate-controlled diastereoselective reductions.

Introduction
4,5-Dimethylnonane represents a simple acyclic alkane with two contiguous stereocenters.

The controlled synthesis of its individual stereoisomers is a fundamental exercise in

asymmetric synthesis and is relevant to the construction of more complex chiral molecules,

such as natural products and pharmaceutical agents, where precise stereochemical control is

paramount. The methodologies presented herein offer robust and highly selective routes to

each of the four possible stereoisomers.

The synthesis of the syn-isomers, (4R,5S) and (4S,5R)-4,5-dimethylnonane, is achieved

through a diastereoselective alkylation of a chiral N-acyloxazolidinone (Evans auxiliary). The

synthesis of the anti-isomers, (4R,5R) and (4S,5S)-4,5-dimethylnonane, is accomplished via a

diastereoselective reduction of a chiral β-hydroxy ketone intermediate.
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Data Presentation
The following tables summarize the expected yields and stereoselectivities for the key

stereochemistry-defining steps in the synthesis of the 4,5-dimethylnonane isomers. The data

is compiled from literature precedents on analogous systems.

Table 1: Diastereoselective Alkylation for syn-Isomer Synthesis

Step Substrate Reagents Product
Diastereom
eric Ratio
(d.r.)

Yield (%)

Methylation

(S)-4-benzyl-

3-propionyl-

oxazolidin-2-

one

1. NaHMDS,

THF, -78 °C;

2. MeI

(S)-4-benzyl-

3-

((2S,3R)-2,3-

dimethylpent

anoyl)oxazoli

din-2-one

>95:5 ~85

Methylation

(R)-4-benzyl-

3-propionyl-

oxazolidin-2-

one

1. NaHMDS,

THF, -78 °C;

2. MeI

(R)-4-benzyl-

3-

((2R,3S)-2,3-

dimethylpent

anoyl)oxazoli

din-2-one

>95:5 ~85

Table 2: Diastereoselective Reduction for anti-Isomer Synthesis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b094112?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Substrate Reagents Product
Diastereom
eric Ratio
(d.r.)

Yield (%)

anti-

Reduction

(R)-3-

hydroxy-2,4-

dimethylnona

n-5-one

Me₄NBH(OAc

)₃, AcOH,

MeCN

(2R,3R,4R)-2

,4-

dimethylnona

ne-3,5-diol

>95:5 ~80

syn-

Reduction

(R)-3-

hydroxy-2,4-

dimethylnona

n-5-one

NaBH₄, Et₂O,

MeOH

(2R,3R,4S)-2,

4-

dimethylnona

ne-3,5-diol

>95:5 ~85

Experimental Protocols
I. Synthesis of syn-(4R,5S)-4,5-Dimethylnonane
This protocol outlines the synthesis of the (4R,5S)-isomer, starting from the commercially

available (R)-4-benzyl-2-oxazolidinone.

1. Acylation of the Chiral Auxiliary

Reaction: (R)-4-benzyl-2-oxazolidinone is acylated with propionyl chloride to form (R)-4-

benzyl-3-propionyloxazolidin-2-one.

Protocol:

To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C

under an argon atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

Stir the mixture for 30 minutes at -78 °C.

Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour,

then allow it to warm to room temperature and stir for an additional 2 hours.

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate

(3 x).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate

gradient) to afford the desired N-acyloxazolidinone.

2. Diastereoselective Methylation

Reaction: The N-propionyl oxazolidinone is deprotonated to form a sodium enolate, which is

then alkylated with methyl iodide to introduce the second stereocenter with high

diastereoselectivity.

Protocol:

To a solution of (R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous THF (0.1

M) at -78 °C under an argon atmosphere, add sodium hexamethyldisilazide (NaHMDS)

(1.1 eq, 1.0 M in THF) dropwise.

Stir the mixture for 30 minutes at -78 °C.

Add methyl iodide (1.5 eq) and stir the reaction at -78 °C for 3 hours.

Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room

temperature.

Extract the mixture with ethyl acetate (3 x).

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate in vacuo.

Purify the crude product by flash column chromatography to isolate the methylated

product.

3. Reductive Cleavage of the Auxiliary

Reaction: The chiral auxiliary is removed by reduction with lithium aluminum hydride to yield

the corresponding chiral alcohol.
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Protocol:

To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF (0.2 M) at

0 °C under an argon atmosphere, add a solution of the methylated N-acyloxazolidinone

(1.0 eq) in THF dropwise.

Stir the reaction mixture at 0 °C for 1 hour.

Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous

NaOH, and water.

Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®,

washing with ethyl acetate.

Concentrate the filtrate under reduced pressure and purify the crude alcohol by flash

column chromatography.

4. Conversion to the Alkane

Reaction: The chiral alcohol is converted to the final alkane via a two-step procedure

involving tosylation and reduction.

Protocol:

Tosylation: To a solution of the chiral alcohol (1.0 eq) in pyridine (0.2 M) at 0 °C, add p-

toluenesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 4 hours. Pour the mixture into

ice-water and extract with diethyl ether (3 x). Wash the combined organic layers with cold

1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and

concentrate to give the crude tosylate, which is used in the next step without further

purification.

Reduction: To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF (0.2 M) at 0 °C, add a

solution of the crude tosylate in THF dropwise. Stir the reaction at room temperature

overnight. Quench the reaction carefully as described in step 3.4. Extract with pentane,

wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and

carefully concentrate to yield (4R,5S)-4,5-dimethylnonane.
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II. Synthesis of anti-(4R,5R)-4,5-Dimethylnonane
This protocol describes the synthesis of the (4R,5R)-isomer, which involves a

diastereoselective reduction of a β-hydroxy ketone.

1. Synthesis of the β-Hydroxy Ketone Precursor

Reaction: An Evans aldol reaction between (R)-4-benzyl-3-pentanoyloxazolidin-2-one and

butyraldehyde, followed by protection of the resulting alcohol and reaction of the Weinreb

amide with methylmagnesium bromide will generate the required β-hydroxy ketone. (Detailed

multi-step synthesis of the precursor is beyond the scope of this protocol but follows

standard literature procedures).

2. Diastereoselective anti-Reduction

Reaction: The β-hydroxy ketone is reduced with tetramethylammonium

triacetoxyborohydride to selectively form the anti-diol.

Protocol:

To a solution of the β-hydroxy ketone (1.0 eq) in a 1:1 mixture of anhydrous acetonitrile

and acetic acid (0.1 M) at -40 °C, add tetramethylammonium triacetoxyborohydride

(Me₄NBH(OAc)₃) (1.5 eq) in one portion.

Stir the reaction mixture at -40 °C for 5 hours.

Quench the reaction by the slow addition of saturated aqueous sodium potassium tartrate

solution and stir vigorously for 1 hour.

Extract the mixture with diethyl ether (3 x).

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over

anhydrous MgSO₄, filter, and concentrate.

Purify the crude diol by flash column chromatography.

3. Conversion to the Alkane
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Reaction: The anti-diol is converted to the final alkane via a two-step deoxygenation process.

Protocol:

Formation of the Cyclic Thiocarbonate: To a solution of the diol (1.0 eq) and 4-

dimethylaminopyridine (DMAP) (2.5 eq) in anhydrous dichloromethane (0.1 M) at 0 °C,

add 1,1'-thiocarbonyldiimidazole (1.5 eq). Stir the reaction at room temperature for 12

hours. Dilute with dichloromethane, wash with 1M HCl and brine, dry over MgSO₄, and

concentrate. Purify by flash chromatography.

Reduction: To a solution of the cyclic thiocarbonate in toluene (0.1 M), add tributyltin

hydride (3.0 eq) and a catalytic amount of AIBN. Heat the mixture at 80 °C for 4 hours.

Cool to room temperature, and concentrate in vacuo. Purify by flash chromatography on

silica gel to afford (4R,5R)-4,5-dimethylnonane.

Mandatory Visualization
Synthesis of syn-(4R,5S)-4,5-Dimethylnonane
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Starting Materials

Synthetic Steps Intermediates

Final Product

(R)-4-benzyl-2-oxazolidinone

Acylation

Propionyl Chloride

(R)-4-benzyl-3-propionyl
oxazolidin-2-one

1. n-BuLi
2. ClCOEt

Diastereoselective
Methylation Methylated Adduct

Reductive Cleavage Chiral Alcohol

Tosylation Chiral Tosylate

Reduction
(4R,5S)-4,5-Dimethylnonane

1. NaHMDS
2. MeI

LiAlH4

TsCl, Pyridine

LiAlH4

Starting Material Synthetic Steps Intermediates

Final Product

Chiral β-Hydroxy Ketone Diastereoselective
anti-ReductionMe4NBH(OAc)3 anti-Diol

Thiocarbonate
Formation Cyclic Thiocarbonate

Reduction
(4R,5R)-4,5-Dimethylnonane

Thiocarbonyldiimidazole

Bu3SnH, AIBN
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To cite this document: BenchChem. [Stereoselective Synthesis of 4,5-Dimethylnonane
Isomers: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094112#stereoselective-synthesis-of-4-5-
dimethylnonane-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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